molecular formula C13H17NO B13840027 1-Cyclopentyl-3-pyridin-2-ylpropan-1-one

1-Cyclopentyl-3-pyridin-2-ylpropan-1-one

Cat. No.: B13840027
M. Wt: 203.28 g/mol
InChI Key: DEIGHCSQRRMVMQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-pyridin-2-ylpropan-1-one is an organic compound characterized by a cyclopentyl group attached to a pyridinyl ring through a propanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-pyridin-2-ylpropan-1-one can be synthesized through a multi-step process involving the reaction of cyclopentanone with pyridine derivatives. One common method involves the condensation of cyclopentanone with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-pyridin-2-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

1-Cyclopentyl-3-pyridin-2-ylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to known bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-pyridin-2-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-(Pyridin-3-yl)propan-2-one
  • 3-Acetonylpyridine
  • 1-(Pyridin-2-yl)propan-1-one

Comparison: 1-Cyclopentyl-3-pyridin-2-ylpropan-1-one is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-cyclopentyl-3-pyridin-2-ylpropan-1-one

InChI

InChI=1S/C13H17NO/c15-13(11-5-1-2-6-11)9-8-12-7-3-4-10-14-12/h3-4,7,10-11H,1-2,5-6,8-9H2

InChI Key

DEIGHCSQRRMVMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC=CC=N2

Origin of Product

United States

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